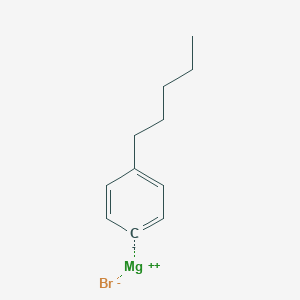

4-N-Pentylphenylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

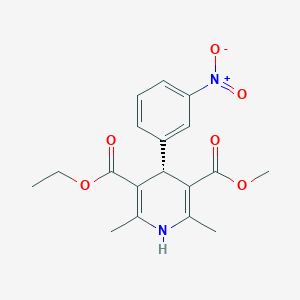

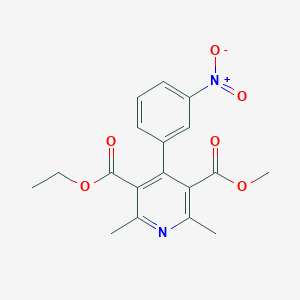

The synthesis of related alkylmagnesium species can be understood by examining the crystal and molecular structure of polymeric [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n, which is an unsolvated alkylmagnesium species. This compound consists of a polymeric chain involving an alternating pattern of two Np2Mg and two NpMgBr fragments connected by bridging neopentyl and bromide groups, in which all Mg atoms are tetracoordinate, suggesting a similar synthetic approach could be applied to 4-N-Pentylphenylmagnesium bromide (Markies et al., 1989).

Molecular Structure Analysis

The molecular structure of related Grignard reagents, such as phenylmagnesium bromides with intramolecularly coordinating substituents, highlights the induction of higher coordination states in these compounds through intramolecular coordination. This characteristic could be anticipated in the structure of 4-N-Pentylphenylmagnesium bromide, where the pentyl group may influence the coordination geometry around the magnesium atom (Markies et al., 1991).

Chemical Reactions and Properties

Arylmagnesium bromides are known to undergo various chemical reactions, including asymmetric coupling with allylic esters, showcasing their utility in forming carbon-carbon bonds with high chemical and optical yields. This behavior suggests that 4-N-Pentylphenylmagnesium bromide could be employed in similar asymmetric synthetic routes, providing access to stereodefined alkenes (Hiyama & Wakasa, 1985).

Physical Properties Analysis

The physical properties of Grignard reagents, such as solubility and reactivity, are significantly influenced by their molecular structure. For instance, the unsolvated nature of certain polymeric alkylmagnesium species affects their solubility and, consequently, their reactivity in different solvents. The polymeric nature of these compounds, as seen in dineopentylmagnesium and neopentylmagnesium bromide complexes, suggests that 4-N-Pentylphenylmagnesium bromide may also display unique solubility and reactivity profiles relevant to its physical properties (Markies et al., 1989).

Aplicaciones Científicas De Investigación

Synthesis of Hydrocarbons and Diyl Formation

One of the significant applications of compounds like 4-N-Pentylphenylmagnesium bromide is in the synthesis of hydrocarbons. This process involves the transformation of dicarboxylic esters into glycols, which are then reacted with phenylmagnesium halides to obtain hydrocarbons. Phenyllithium, which is superior in yield compared to phenylmagnesium halide, is used as a starting material. This method is crucial in understanding how ring strain acts on a ring when an accumulation of phenyl groups at neighboring carbon atoms weakens the C-C linkage, predisposing the formation of a diradical, or diyl (Wittig, 1980).

Decomposition and Byproducts in Syntheses

In synthesizing compounds using pentafluorophenylmagnesium bromide, a close relative to 4-N-Pentylphenylmagnesium bromide, researchers have observed various side reactions. These include intermolecular loss of lithium fluoride via nucleophilic substitution and intramolecular loss followed by the addition of inorganic salts or organometal compounds. This study helps in understanding the complexities involved in using organomagnesium reagents in chemical syntheses (Lin & Miller, 1977).

Novel Synthesis of Liquid Crystalline Compounds

The compound has been used in synthesizing liquid crystalline compounds. The reaction of 4-Alkylphenylmagnesium bromide with substituted N-ethoxycarbonylpyridinium chloride produces regioselective 1,2-dihydropyridine intermediates, vital for liquid crystalline technology. This synthesis demonstrates high α-regioselectivity on the pyridine ring, which is essential for developing new liquid crystal materials (Chia, Shen, & Lin, 2001).

Conjugate Additions to N-acyl Oxazolidinones

4-N-Pentylphenylmagnesium bromide, similar to vinylmagnesium bromide, has implications in Lewis acid-promoted conjugated additions. These reactions with chiral α,β-unsaturated N-acyl oxazolidinones have been shown to yield enantiomerically pure β-branched acid derivatives. This process is significant in stereochemical control and synthesis of biologically active compounds (Han & Hruby, 1997).

Asymmetric Coupling in Organic Synthesis

Arylmagnesium bromides, like 4-N-Pentylphenylmagnesium bromide, react with allylic esters in the presence of a catalyst to yield high chemical and optical yields of specific products. This method is utilized in asymmetric synthesis, which is fundamental in producing chiral molecules for pharmaceutical and agrochemical industries (Hiyama & Wakasa, 1985).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;pentylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHHMHQMKQCKHW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-Pentylphenylmagnesium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)